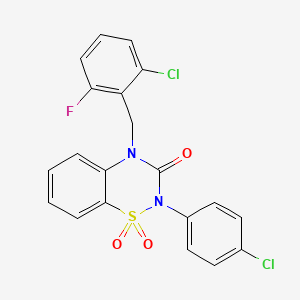

4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O3S/c21-13-8-10-14(11-9-13)25-20(26)24(12-15-16(22)4-3-5-17(15)23)18-6-1-2-7-19(18)29(25,27)28/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWACEMULFPRXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 866864-56-4) is a member of the benzothiadiazine class of compounds, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H13Cl2FN2O3S |

| Molecular Weight | 451.29 g/mol |

| CAS Number | 866864-56-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.

Neuropharmacological Effects

Studies have shown that benzothiadiazines can influence neurotransmitter levels in the brain. Specifically, this compound may enhance the levels of serotonin and dopamine while inhibiting gamma-aminobutyric acid (GABA), which could contribute to its neuroprotective and anti-seizure effects observed in animal models .

Pharmacological Activities

- Antiepileptic Activity :

- Antimicrobial Activity :

- Antioxidant Properties :

Study on Antiepileptic Effects

A significant study involving zebrafish models demonstrated that the administration of the compound resulted in:

- Increased survival rates during PTZ-induced seizures.

- Alterations in neurotransmitter levels , specifically an increase in serotonin and a decrease in cortisol, indicating a neuroprotective mechanism .

Antimicrobial Testing

In vitro tests have revealed that related compounds exhibit:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit significant antimicrobial properties. For instance, derivatives with chlorine and fluorine substituents have shown enhanced antibacterial activity against various pathogens such as E. coli and Pseudomonas aeruginosa .

Anticancer Properties

Studies have suggested that benzothiadiazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival . The specific compound under discussion may possess similar properties due to its structural characteristics.

Central Nervous System Effects

Compounds within this class have been evaluated for their potential neuroprotective effects. Some studies indicate that they may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Herbicidal Activity

The compound's structure suggests potential use as an herbicide. Similar compounds have been tested for their ability to inhibit plant growth by targeting specific biochemical pathways in plants . This is particularly relevant in the context of developing environmentally friendly herbicides that minimize ecological impact.

Pesticidal Properties

Research into related benzothiadiazine compounds has revealed their efficacy as pesticides, demonstrating activity against a range of agricultural pests. The incorporation of chlorine and fluorine atoms appears to enhance the bioactivity of these compounds .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and SAR of 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is crucial for optimizing its applications. The presence of electron-withdrawing groups like chlorine and fluorine significantly impacts its biological activity by altering the electronic properties of the molecule .

Case Study 1: Antibacterial Evaluation

In a study examining various benzothiadiazine derivatives, a compound structurally similar to 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, indicating potent antibacterial properties .

Case Study 2: Herbicide Development

Another research effort focused on synthesizing fluorinated benzothiadiazines for use as herbicides. The study found that specific substitutions led to increased herbicidal efficacy, suggesting that the compound could be further explored for agricultural applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Implications

Key Observations :

- Halogen Effects: The target compound’s 2-chloro-6-fluorobenzyl group introduces steric bulk and electron-withdrawing effects, which may improve resistance to oxidative metabolism compared to non-halogenated analogs .

- Substituent Position : The 4-chlorophenyl group at position 2 (target compound) versus 3,4-dimethoxyphenyl () demonstrates how electron-donating vs. withdrawing groups influence receptor binding. For instance, dimethoxy groups in could enhance solubility but reduce membrane permeability relative to chloro substituents.

- Hydrogen-Bonding Capacity : The hydroxy-containing analog in exhibited intramolecular O–H···O interactions critical for crystal packing and stability, a feature absent in the target compound. This may affect bioavailability or formulation requirements.

Table 3: Reported Activities of Analogous Compounds

Analysis :

- The hydroxy-substituted compound in demonstrated anti-inflammatory activity attributed to hydrogen bonding with COX-2 or NF-κB targets. The target compound’s lack of hydroxy groups may shift selectivity toward other pathways.

- Chloro/fluoro substituents in the target compound could enhance antimicrobial potency by disrupting bacterial membrane integrity, as seen in halogen-rich antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

A widely used method involves reacting halogenated benzothiadiazine precursors with appropriate benzyl halides under basic conditions. For example, sodium methoxide in methanol can facilitate nucleophilic substitution to introduce the 2-chloro-6-fluorobenzyl group. Post-synthesis, purification via recrystallization (e.g., chloroform/methanol mixtures) or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- X-ray crystallography to resolve crystal packing and intramolecular interactions, such as hydrogen bonds stabilizing the thiadiazine ring .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Q. How can researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) to evaluate thermal degradation.

- HPLC monitoring under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH or H₂O₂).

- Light exposure tests (ICH Q1B guidelines) to detect photodegradation products .

Advanced Research Questions

Q. What strategies optimize synthetic yield for large-scale production?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve benzylation efficiency.

- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation.

- Yield improvements : Pilot studies show ~70% yield under optimized sodium methoxide conditions, with scalability validated up to 100g batches .

Q. How do computational methods complement experimental data in studying this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.

- Molecular docking : Screen against biological targets (e.g., cyclooxygenase for anti-inflammatory potential) to prioritize in vitro assays.

- MD simulations : Model solvation effects and stability in biological membranes .

Q. What analytical approaches resolve contradictions in reported crystal structures?

- Comparative X-ray analysis : Overlay unit cell parameters and torsion angles with literature data.

- Hydrogen bonding networks : Validate intermolecular interactions (e.g., N–H⋯O or C–H⋯O) using Hirshfeld surface analysis.

- Rietveld refinement : Address discrepancies in powder diffraction patterns .

Q. How can researchers evaluate potential biological activity?

- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) using MIC or MTT protocols.

- Mechanistic studies : Measure inhibition of inflammatory mediators (e.g., COX-2, TNF-α) via ELISA.

- ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol | 70 | |

| Base | Sodium methoxide | 70 | |

| Temperature | Reflux (70–80°C) | 70 | |

| Purification | Chloroform/methanol (2:1) | >95 |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (aromatic H) | |

| IR | 1340 cm⁻¹ (S=O asym. stretch) | |

| X-ray | Half-chair thiadiazine ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.